molecular formula C15H11BrN2O B5794271 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5794271
M. Wt: 315.16 g/mol
InChI Key: KQKBPPZROULMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, also known as BPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been investigated for its antibacterial, antifungal, and anticancer properties. In agriculture, 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to have potential as a herbicide and insecticide. In materials science, 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole varies depending on its application. In medicine, 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial and antifungal properties by disrupting the cell membrane and inhibiting protein synthesis. In agriculture, 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole acts as a herbicide and insecticide by inhibiting the activity of specific enzymes involved in plant and insect growth.
Biochemical and Physiological Effects:
5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to have both biochemical and physiological effects. In medicine, 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In agriculture, 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of weeds and pests by disrupting their physiological processes.

Advantages and Limitations for Lab Experiments

5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole also has limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for research on 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. In medicine, further studies are needed to fully understand its potential as an anticancer agent and to develop new therapies based on its mechanisms of action. In agriculture, further studies are needed to develop new herbicides and insecticides based on 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. In materials science, further studies are needed to explore the potential of 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole as a building block for the synthesis of novel materials with unique properties.
Conclusion:
In conclusion, 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound with potential applications in various fields, including medicine, agriculture, and materials science. Its synthesis method is relatively simple, and it has been extensively studied for its potential biochemical and physiological effects. However, further research is needed to fully understand its mechanisms of action and to develop new therapies and materials based on its properties.

Synthesis Methods

5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can be synthesized through a variety of methods, including the reaction of 2-bromobenzonitrile with 3-methylbenzohydrazide in the presence of a catalyst such as copper (II) chloride. The resulting compound is then cyclized to form 5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. Another method involves the reaction of 2-bromobenzoyl chloride with 3-methylbenzohydrazide in the presence of a base such as triethylamine.

properties

IUPAC Name

5-(2-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c1-10-5-4-6-11(9-10)14-17-15(19-18-14)12-7-2-3-8-13(12)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKBPPZROULMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.